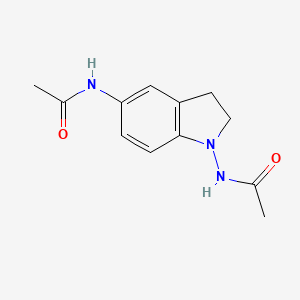

1,5-Diacetamino-indoline

Description

1,5-Diacetamino-indoline is a heterocyclic organic compound belonging to the indoline derivative family.

- Structural Formula: The compound features an indoline backbone (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with acetamido (-NHCOCH₃) groups at the 1 and 5 positions. This substitution pattern distinguishes it from other indoline derivatives, which may carry methyl, amino, or alternative functional groups .

- Pharmacological Class: As an indoline derivative, it likely shares mechanistic similarities with compounds targeting neurological or metabolic pathways, though its exact therapeutic class remains unspecified in the evidence.

- Formulation and Administration: Typical formulations for indoline derivatives include oral or injectable dosage forms, depending on solubility and bioavailability. Route of administration would be determined during preclinical and clinical development phases .

- Regulatory Context: IND applications for such compounds require detailed chemical, manufacturing, and safety data, including cross-references to prior submissions or marketed products if applicable .

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N-(1-acetamido-2,3-dihydroindol-5-yl)acetamide |

InChI |

InChI=1S/C12H15N3O2/c1-8(16)13-11-3-4-12-10(7-11)5-6-15(12)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,17) |

InChI Key |

WXLWJNYZWUPDSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CC2)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparison

| Compound Name | CAS Number | Substituents | Structural Similarity to 1,5-Diacetamino-indoline | Key Functional Differences |

|---|---|---|---|---|

| 1,5-Dimethylindoline-2,3-dione | 91790-39-5 | Methyl (-CH₃) at 1,5 positions | 0.98 | Lacks acetamido groups; increased lipophilicity |

| 1,7-Dimethylindoline-2,3-dione | 42816-58-0 | Methyl (-CH₃) at 1,7 positions | 0.98 | Substituent position alters steric and electronic effects |

| 5-Amino-1-methylindoline-2,3-dione | 41042-12-0 | Amino (-NH₂) at 5, methyl at 1 | 0.97 | Amino group enhances polarity and potential reactivity |

Key Observations :

Acetamido groups in this compound introduce hydrogen-bonding capacity, which may enhance solubility and metabolic stability compared to methylated analogs . The amino group in 5-Amino-1-methylindoline-2,3-dione increases polarity and reactivity, raising the likelihood of oxidative metabolism or conjugation pathways .

Similarity Scores :

- High similarity scores (0.95–0.98) suggest conserved indoline core structures. However, functional group variations significantly impact pharmacokinetics and target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.